molecular formula C14H13NO3 B3386809 2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 76029-42-0

2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3386809
CAS No.: 76029-42-0
M. Wt: 243.26 g/mol
InChI Key: QXFTXVXMRKJENL-UHFFFAOYSA-N
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Description

2-(Cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of a cyclohexene ring and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of cyclohex-2-en-1-ol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the desired product through an esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and high-pressure reactors can enhance the efficiency of the reaction and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexene ring or the isoindole moiety is substituted by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-2-en-1-one derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-(Cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: The compound is utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the isoindole moiety.

    Phthalimide: Shares the isoindole structure but without the cyclohexene ring.

Uniqueness

2-(Cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-cyclohex-2-en-1-yloxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFTXVXMRKJENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544227
Record name 2-[(Cyclohex-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76029-42-0
Record name 2-[(Cyclohex-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxycyclohexene (4.0 g), N-hydroxyphthalimide (6.7 g) and triphenyl phosphine (9.2 g) in tetrahydrofuran (200 ml) was stirred at room temperature. After the addition of diethyl azoformate (7.9 g), the resulting mixture was stirred for 20 hours at room temperature. The reaction mixture was evaporated and the residue was subjected to column chromatography on silica gel (80 g), using chloroform as an eluent. The fractions containing the objected compounds were combined and evaporated to give N-(2-cyclohexen-1-yl)oxyphthalimide (6.5 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
diethyl azoformate
Quantity
7.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 3
2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 4
2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 5
2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 6
2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione

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